Sodium (2R)-2,3-bis(dodecanoyloxy)propyl hydrogen phosphate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

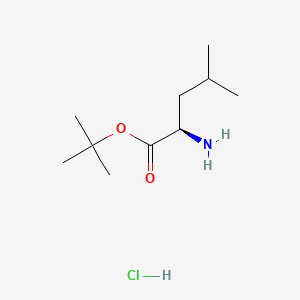

12:0 PA (1,2-dilauroyl-sn-glycero-3-phosphate) is a sodium salt of modified lipid, wherein C-1, C-2 of glycerol is substituted with didodecanoyl and C-3 of glycerol is substituted with phosphatidic acid group.

Phosphatidic acids (PAs) can be formed by the acylation of lysophosphatidic acids, the phosphorylation of diacylglycerols, or the removal of the choline group from phosphatidylcholine. They have important roles in intracellular and extracellular signaling. 1,2-Dilauroyl-sn-glycero-3-phosphate is a phospholipid containing the medium-chain (12:0) lauric acid inserted at the sn-1 and sn-2 positions. It may be useful in evaluating the role of PAs in micelles, liposomes, and artificial membranes.

Scientific Research Applications

Thermal Properties and Phase Change Materials

Research by Lan et al. (2007) explored the use of disodium hydrogen phosphate dodecahydrate as a phase change material, highlighting its potential in thermal energy storage. The study addressed the challenge of incongruent melting during thermal cycling and tested various additives to stabilize the phase separation.

Nucleating Agent in Polymer Processing

Yoshimoto et al. (2001) investigated the role of sodium 2,2′-methylene-bis-(4,6-di-t-butylphenylene)phosphate as a nucleating agent in the processing of isotactic polypropylene. The research focused on its influence on crystallization behavior, providing insights for the polymer industry (Yoshimoto et al., 2001).

Environmental Studies

He et al. (2018) conducted a study on the urinary metabolites of organophosphate esters in children, indicating the widespread presence of these compounds in the environment. This research contributes to understanding the environmental impact and human exposure to these chemicals (He et al., 2018).

Crystal Growth and Surface Modification

Bujan et al. (2001) explored the effect of anionic surfactants on the crystallization process of calcium hydrogen phosphate dihydrate. Their findings have implications for crystal growth and surface modification in various scientific applications (Bujan et al., 2001).

Micellar and Solution Properties

Aramaki et al. (2001) studied the phase behavior and solution properties of sodium (3-dodecanoyloxy-2-hydroxy-propyl) succinate in water. This work is significant for understanding the behavior of similar compounds in solution and their potential applications (Aramaki et al., 2001).

Nuclear Receptor Activity

Kojima et al. (2016) examined the activities of organophosphate flame retardant metabolites against human nuclear receptors. This research provides valuable information on the biological interactions of these compounds (Kojima et al., 2016).

Photovoltaic Applications

Xi et al. (2003) utilized tribasic sodium phosphate for texturizing monocrystalline silicon, a process relevant for improving the efficiency of photovoltaic cells (Xi et al., 2003).

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for Sodium (2R)-2,3-bis(dodecanoyloxy)propyl hydrogen phosphate involves the reaction of dodecanoyl chloride with 2,3-dihydroxypropyl hydrogen phosphate, followed by treatment with sodium hydroxide to form the sodium salt of the product.", "Starting Materials": [ "Dodecanoyl chloride", "2,3-dihydroxypropyl hydrogen phosphate", "Sodium hydroxide" ], "Reaction": [ "Step 1: Dodecanoyl chloride is added dropwise to a solution of 2,3-dihydroxypropyl hydrogen phosphate in dichloromethane, with stirring and cooling in an ice bath.", "Step 2: The mixture is stirred at room temperature for several hours, until TLC analysis shows complete conversion of the starting material.", "Step 3: The reaction mixture is then treated with aqueous sodium hydroxide, and the resulting mixture is stirred at room temperature for several hours.", "Step 4: The organic layer is separated, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield the desired product, Sodium (2R)-2,3-bis(dodecanoyloxy)propyl hydrogen phosphate, as a white solid." ] } | |

CAS No. |

108321-06-8 |

Molecular Formula |

C27H53NaO8P |

Molecular Weight |

559.7 g/mol |

IUPAC Name |

sodium;[(2R)-2,3-di(dodecanoyloxy)propyl] hydrogen phosphate |

InChI |

InChI=1S/C27H53O8P.Na/c1-3-5-7-9-11-13-15-17-19-21-26(28)33-23-25(24-34-36(30,31)32)35-27(29)22-20-18-16-14-12-10-8-6-4-2;/h25H,3-24H2,1-2H3,(H2,30,31,32);/t25-;/m1./s1 |

InChI Key |

YJARKWSQFCYOQC-VQIWEWKSSA-N |

Isomeric SMILES |

CCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)O)OC(=O)CCCCCCCCCCC.[Na] |

SMILES |

CCCCCCCCCCCC(=O)OCC(COP(=O)(O)[O-])OC(=O)CCCCCCCCCCC.[Na+] |

Canonical SMILES |

CCCCCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCCCCCCCCC.[Na] |

Appearance |

Assay:≥98%A crystalline solid |

Synonyms |

1,1’-[(1R)-1-[(Phosphonooxy)methyl]-1,2-ethanediyl] Ester Dodecanoic Acid Sodium Salt; (1R)-1-[(Phosphonooxy)methyl]-1,2-ethanediyl Ester Dodecanoic Acid Monosodium Salt; Monosodium 1,2-Dilauroyl-sn-glycero-3-phosphate |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

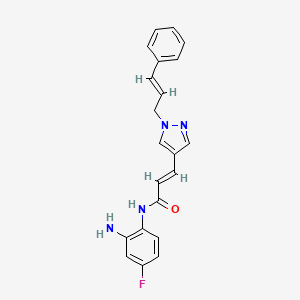

![[2,4,5,6,7-Pentadeuterio-1-(5-fluoropentyl)indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone](/img/structure/B591152.png)

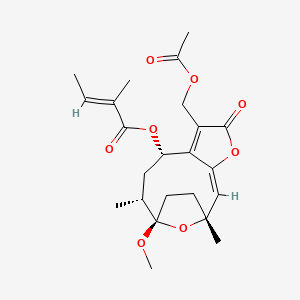

![6,7-Diazabicyclo[3.2.2]non-6-EN-3-imine](/img/structure/B591159.png)